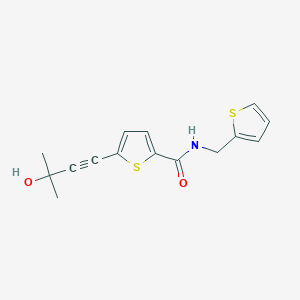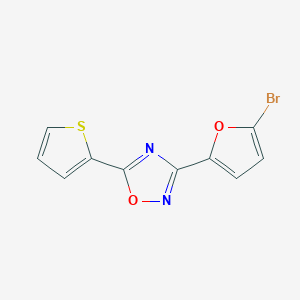![molecular formula C21H24ClN3O B15004925 2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone CAS No. 889944-99-4](/img/structure/B15004925.png)
2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone is a synthetic organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and an indole moiety. This compound is of interest due to its potential pharmacological properties and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a 3-chlorophenyl group through a nucleophilic substitution reaction.
Indole Derivative Preparation: The indole moiety is synthesized separately, often starting from indole-2-carboxylic acid or similar precursors.
Coupling Reaction: The piperazine intermediate is then coupled with the indole derivative using a suitable coupling agent, such as carbodiimides, under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-substituted piperazine derivatives.
科学的研究の応用
2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antipsychotic, antidepressant, and anxiolytic agent.
Biological Studies: Used in studies related to neurotransmitter modulation and receptor binding.
Pharmacology: Explored for its effects on central nervous system receptors, particularly serotonin and dopamine receptors.
Industrial Applications: Potential use in the synthesis of other pharmacologically active compounds.
作用機序
The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone involves its interaction with central nervous system receptors. It is believed to act as a modulator of serotonin and dopamine receptors, which are crucial in regulating mood, anxiety, and psychotic states. The compound’s binding to these receptors can influence neurotransmitter release and reuptake, thereby exerting its pharmacological effects.
類似化合物との比較
Similar Compounds
- 2-[4-(4-bromophenyl)piperazin-1-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone
- 2-[4-(3-chlorophenyl)piperazin-1-yl]propyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one
Uniqueness
2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone is unique due to its specific substitution pattern on the piperazine ring and the presence of the indole moiety. This structural configuration may confer distinct pharmacological properties compared to other similar compounds, making it a valuable candidate for further research in medicinal chemistry.
特性
CAS番号 |
889944-99-4 |
|---|---|
分子式 |
C21H24ClN3O |
分子量 |
369.9 g/mol |
IUPAC名 |
2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C21H24ClN3O/c1-16-13-17-5-2-3-8-20(17)25(16)21(26)15-23-9-11-24(12-10-23)19-7-4-6-18(22)14-19/h2-8,14,16H,9-13,15H2,1H3 |
InChIキー |
FOJRNYUTBTVDFE-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=CC=CC=C2N1C(=O)CN3CCN(CC3)C4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4Z)-2-(benzylsulfonyl)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15004842.png)
![3-chloro-N-[2-(2,2,2-trifluoroethoxy)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B15004844.png)
![Tetrahydropyrrolo[3,4-d]isoxazole-4,6-dione, 3-(4-hydroxyphenyl)-2,5-diphenyl-](/img/structure/B15004852.png)
![N-methyl-5,7-diphenyl-N-[4-(trifluoromethoxy)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15004853.png)

![3-hydroxy-3-{2-oxo-2-[4-(1H-tetrazol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B15004858.png)
![5-Butyl-3-(2-hydroxy-3-methoxyphenyl)-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B15004870.png)
![3-(4-Chlorophenyl)-3-{[(2-fluorophenyl)carbonyl]amino}propanoic acid](/img/structure/B15004871.png)

![4H-chromeno[3,4-c][1,2,5]selenadiazol-4-one](/img/structure/B15004885.png)
![Ethyl 3-{[(4-chloronaphthalen-1-yl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B15004892.png)
![Ethyl 5-[({[4-(4-nitrophenoxy)phenyl]sulfonyl}amino)methyl]furan-2-carboxylate](/img/structure/B15004893.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-iodophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B15004906.png)

